5-hydroxycyclopent-1-ene-1-carbonitrile
Description
5-Hydroxycyclopent-1-ene-1-carbonitrile (CAS: 106924-48-5) is a cyclic organic compound with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol . Its structure features a cyclopentene ring substituted with a hydroxyl (–OH) group at position 5 and a nitrile (–C≡N) group at position 1 (SMILES: C1CC(C(=C1)C#N)O) . Key properties include:
- Collision Cross-Section (CCS): Predicted CCS values range from 115.2 Ų ([M-H]⁻) to 131.7 Ų ([M+Na]+), indicating moderate polarity .
- Purity: Commercial samples are typically ≥95% pure, though the compound is listed as discontinued in product catalogs .
- Synthesis and Applications: Limited literature or patent data exist for this compound, suggesting its primary use as a research intermediate .
Properties
CAS No. |
106924-48-5 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxycyclopent-1-ene-1-carbonitrile can be achieved through a tandem Giese/HWE reaction initiated by visible light in the presence of fac-Ir(ppy)3 as a photocatalyst . This method involves combining radical and polar processes, which are applicable to a wide range of N-(acyloxy)phthalimides and diethyl (E)-(1-cyano-2-arylvinyl)phosphonates. Key parameters include visible light, 1 mol% of photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxycyclopent-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5-oxocyclopent-1-ene-1-carbonitrile.
Reduction: Formation of 5-hydroxycyclopent-1-ene-1-amine.
Substitution: Formation of 5-alkoxycyclopent-1-ene-1-carbonitrile or 5-acetoxycyclopent-1-ene-1-carbonitrile.
Scientific Research Applications
5-Hydroxycyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxycyclopent-1-ene-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Chromene Derivatives with Nitrile Substituents
Compound 1E (2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile) and Compound 1L (2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile) are chromene-based analogues with nitrile groups :
- Molecular Weight : 277 g/mol (1E) vs. 109.13 g/mol (target compound).
- Functional Groups: Both contain amino (–NH₂), hydroxyl (–OH), and nitrile (–CN) groups, but the target compound lacks aromatic substitution.
- Physical Properties : Melting points for chromene derivatives are higher (223–227°C for 1E) due to extended conjugation and aryl substituents .
Cyclopentene Derivatives with Complex Substituents
4,5-Dihydroxy-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclopent-2-ene-1-carbonitrile (CAS: Matched synonym) :
- Molecular Formula: C₁₂H₁₆NO₈ (vs. C₆H₇NO for the target compound).
- Substituents: A glucopyranosyloxy group introduces significant polarity and hydrogen-bonding capacity, contrasting with the simpler hydroxyl-nitrile motif of the target compound.
- Applications : Likely used in glycoside or carbohydrate-related research due to its sugar moiety .
Cyclic Amides and Esters
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1) :
Comparative Data Table
Key Differentiators
Size and Complexity: The target compound’s small size (109.13 g/mol) contrasts with larger derivatives like Compound 1E (277 g/mol) or the glucopyranosyloxy analogue (C₁₂H₁₆NO₈). This affects solubility and synthetic utility .
Functional Group Diversity: Chromene derivatives (e.g., 1E) and the glucopyranosyloxy compound have additional functional groups (–NH₂, sugar moieties) that enhance biological interactions, unlike the simpler nitrile-hydroxyl pairing .
Commercial Availability : The target compound is discontinued in commercial catalogs, while analogues like Compound 1E are likely more accessible for pharmaceutical research .
Research Implications
Comparisons with chromene and glycoside analogues suggest opportunities for functionalization to enhance bioactivity or polarity. Further studies could explore its utility in catalysis or as a precursor for drug discovery.
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